
N-(3,4-dimethoxyphenethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through various organic reactions, including amide coupling and pyrazole formation . The synthesis would likely involve the reaction of an appropriate pyrazole with a 3,4-dimethoxyphenethylamine derivative .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amide group might participate in hydrolysis or condensation reactions, while the pyrazole ring might undergo electrophilic substitution .Applications De Recherche Scientifique
Synthesis and Characterization
Research into the synthesis and characterization of pyrazole derivatives, including those similar to N-(3,4-dimethoxyphenethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, has led to the development of compounds with potential anticancer properties. For instance, the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been explored, with some compounds showing in vitro cytotoxic activity against cancer cells (Hassan et al., 2014).
Potential Anti-inflammatory Applications
Compounds structurally related to this compound have been investigated for their potential anti-inflammatory properties. Novel pyrazole derivatives have demonstrated significant anti-inflammatory activity in vivo, highlighting their potential as therapeutic agents with minimal ulcerogenic activity (El‐Hawash & El-Mallah, 1998).
Structural Analysis and Crystallography
The structural analysis and crystallography of related NH-pyrazoles have provided insights into their molecular structures, tautomerism, and potential pharmaceutical applications. For example, the annular tautomerism of curcuminoid NH-pyrazoles has been studied, offering valuable information on their stability and potential as bioactive molecules (Cornago et al., 2009).
Pharmacological Potential
The exploration of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with this compound, has revealed potent cytotoxic properties against various cancer cell lines. This research indicates the potential of these compounds in developing new anticancer drugs (Deady et al., 2003).
Herbicidal Activity
Investigations into pyrazole-4-carboxamide derivatives have also demonstrated their potential herbicidal activity. Such studies underscore the versatility of pyrazole derivatives, including compounds related to this compound, in agricultural applications (Ohno et al., 2004).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s structurally similar to a compound known as tjn-331 , which is an inhibitor of transforming growth factor β1 (TGF-β1) production . TGF-β1 is a cytokine involved in cell proliferation, differentiation, and apoptosis, among other cellular functions .
Mode of Action
Based on its structural similarity to tjn-331 , it may also act as an inhibitor of TGF-β1 production . Inhibition of TGF-β1 could potentially reduce extracellular matrix accumulation, which is a common pathological finding in various renal diseases .
Biochemical Pathways
Tgf-β1, the potential target of this compound, is involved in several key cellular processes, including cell growth, cell differentiation, apoptosis, and immune response .
Result of Action
If it acts similarly to tjn-331 , it could potentially inhibit increases in the mesangial matrix index and the number of nuclei per glomerular cross-section , which are common features of renal diseases .
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-19-10-12(16(18-19)23-4)15(20)17-8-7-11-5-6-13(21-2)14(9-11)22-3/h5-6,9-10H,7-8H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQZXDCHNIBMJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-Chlorobenzyl)-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2955364.png)
![2-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-4,5-dimethylbenzenesulfonamide](/img/structure/B2955366.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2955368.png)
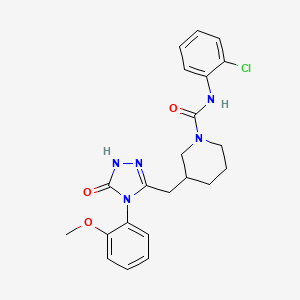
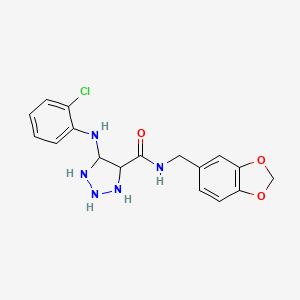
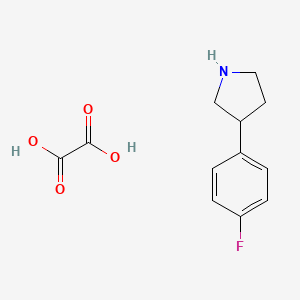
![3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2955374.png)
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2955375.png)
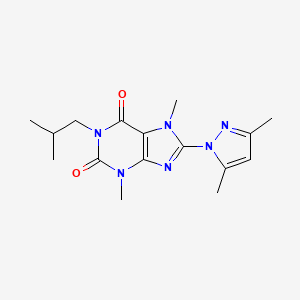
amine](/img/structure/B2955381.png)
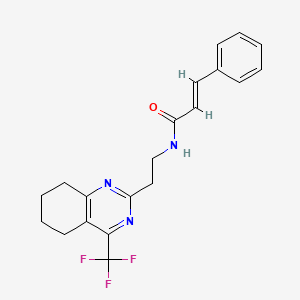
![[1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B2955384.png)
![3-[3-Oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B2955385.png)
![N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2955387.png)
